

Cross-reactivity profiling of BMS-911543 against a panel of tyrosine kinases

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Compound of Interest

Compound Name: BMS-911543

Cat. No.: B612035

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Decoding Selectivity: A Comparative Analysis of BMS-911543's Kinase Profile

For researchers navigating the landscape of JAK2 inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of **BMS-911543**, a potent and selective JAK2 inhibitor, with other notable alternatives, Fedratinib and Ruxolitinib. The following analysis, supported by experimental data, aims to equip scientists and drug development professionals with the information needed to make informed decisions in their research.

BMS-911543 has emerged as a highly selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in myeloproliferative neoplasms (MPNs).^{[1][2]} Its efficacy is intrinsically linked to its ability to preferentially inhibit JAK2 over other tyrosine kinases, thereby minimizing off-target effects. This guide delves into the cross-reactivity profiling of **BMS-911543** and its competitors, presenting a clear picture of their respective kinase inhibition profiles.

Comparative Kinase Inhibition Profile

The selectivity of **BMS-911543**, Fedratinib, and Ruxolitinib against the JAK family of kinases and a selection of other tyrosine kinases is summarized in the table below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values, highlight the distinct selectivity profiles of each compound.

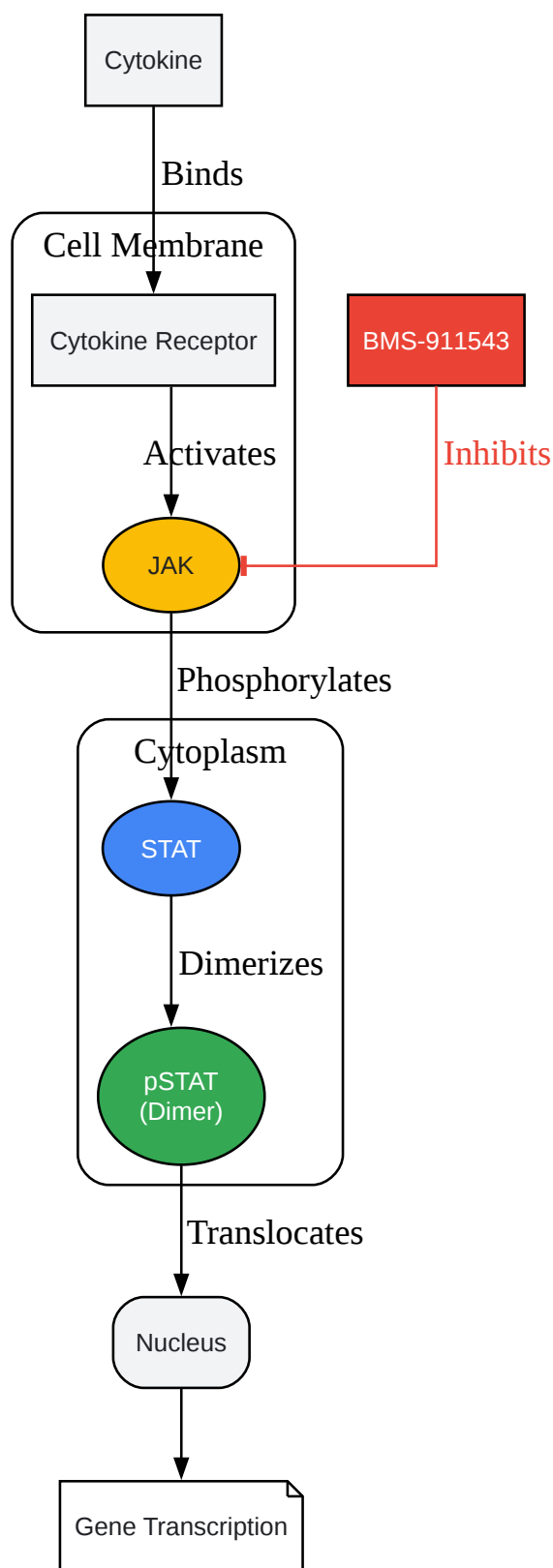
Kinase Target	BMS-911543	Fedratinib	Ruxolitinib
JAK Family (IC50 nM)			
JAK1	360	~105	3.3
JAK2	1.1	3	2.8
JAK3	75	>1000	428
TYK2	66	>1000	19
JAK Family Selectivity (Fold vs JAK2)			
JAK1	~327x	~35x	~1.2x
JAK3	~68x	>333x	~153x
TYK2	~60x	>333x	~7x
Other Kinases (IC50 nM)			
FLT3	280	15	Not reported
PKA	550	Not reported	Not reported
SRC	3640	Not reported	Not reported
LYN	300	Not reported	Not reported
BMX	1390	Not reported	Not reported
c-FMS	450	Not reported	Not reported
IKKe	2000	Not reported	Not reported
DAPK1	2320	Not reported	Not reported
PDE4	5600	Not reported	Not reported

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Note that experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution. The selectivity fold is calculated as IC50 (other kinase) / IC50 (JAK2).

From the data, it is evident that **BMS-911543** exhibits remarkable selectivity for JAK2 over other JAK family members.^[1] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib also shows high selectivity for JAK2, with its next most potent target being FLT3.^{[3][5][6]}

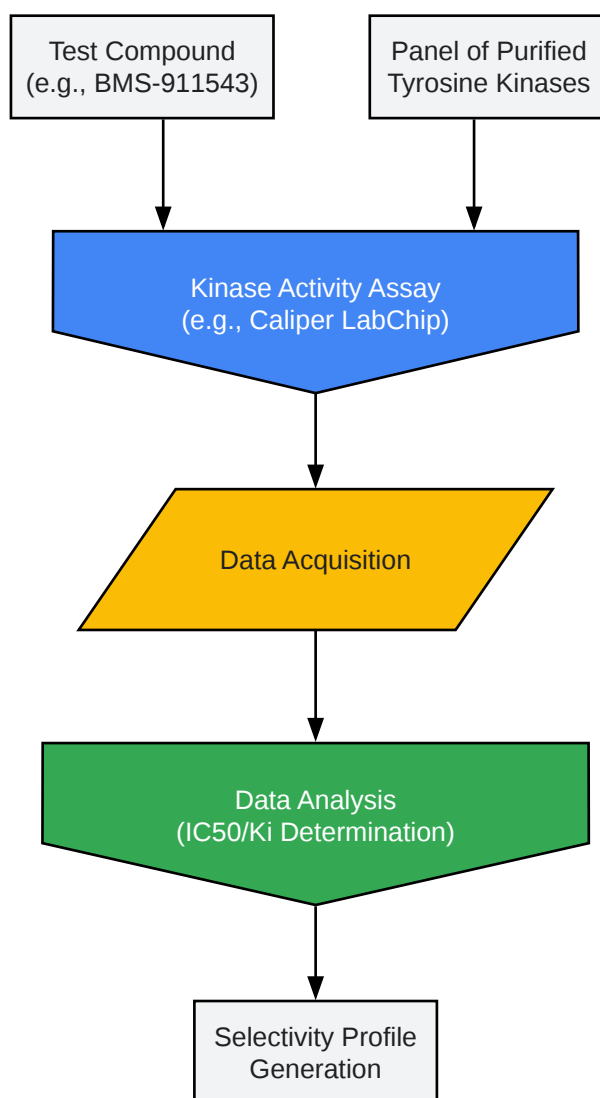
Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.



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Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of **BMS-911543**.



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Figure 2. General experimental workflow for tyrosine kinase cross-reactivity profiling.

Experimental Protocols

The quantitative data presented in this guide were generated using established in vitro kinase assay methodologies. A general protocol for such an assay is outlined below.

Objective: To determine the inhibitory activity of a test compound against a panel of purified tyrosine kinases.

Materials:

- Test compound (e.g., **BMS-911543**) serially diluted in DMSO.
- Purified recombinant tyrosine kinases.
- Kinase-specific peptide substrate.
- ATP (at or near the K_m for each kinase).
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM $MgCl_2$, 0.01% Brij-35).
- Microfluidic mobility shift assay platform (e.g., Caliper LabChip) or a luminescence-based assay (e.g., KinomeScan).

Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
- Kinase Reaction:
 - The kinase, peptide substrate, and assay buffer are added to the wells of a microplate.
 - The test compound at various concentrations is added to the respective wells.
 - The reaction is initiated by the addition of ATP.
 - The reaction mixture is incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).
- Detection (Caliper LabChip Example):
 - The reaction is stopped by the addition of a stop buffer containing EDTA.
 - The microplate is then placed in the Caliper LabChip instrument.
 - The instrument uses microfluidics to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
 - The amount of product formed is quantified by detecting the fluorescence of the peptides.

- Data Analysis:
 - The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
 - The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
 - If the ATP concentration is at the K_m for the kinase, the K_i value can be calculated using the Cheng-Prusoff equation.

Note on KinomeScan: The KinomeScan platform utilizes a competition binding assay. In this method, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity.

Conclusion

BMS-911543 demonstrates a superior selectivity profile for JAK2 within the JAK family when compared to Ruxolitinib and maintains high selectivity against a broader panel of tyrosine kinases. This high degree of selectivity suggests a potentially lower risk of off-target effects, a critical consideration in the development of targeted therapies. The data and methodologies presented in this guide offer a valuable resource for researchers evaluating JAK2 inhibitors for their specific research applications. While the publicly available data for a direct, head-to-head comparison across an extensive kinase panel for all three compounds is limited, the existing evidence strongly supports the characterization of **BMS-911543** as a highly selective JAK2 inhibitor.

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